BenchChemオンラインストアへようこそ!

2-(3,4-Difluorophenyl)propanoic acid

NSAID Drug Design Physicochemical Properties

Purity ≥95%. This 3,4-difluorinated 2-arylpropionic acid offers a distinct pKa (3.39) and logP (2.44) profile that directly modulates ionization and lipophilicity—making it an irreplaceable scaffold for COX-isoform selectivity studies. Procure the reproducible building block for focused NSAID SAR libraries. The (2S)-enantiomer (CAS 1095321-66-6) also available. Request bulk pricing.

Molecular Formula C9H8F2O2
Molecular Weight 186.158
CAS No. 444170-17-6
Cat. No. B2461700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Difluorophenyl)propanoic acid
CAS444170-17-6
Molecular FormulaC9H8F2O2
Molecular Weight186.158
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)F)F)C(=O)O
InChIInChI=1S/C9H8F2O2/c1-5(9(12)13)6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13)
InChIKeyJVOHBPFLXAVCDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,4-Difluorophenyl)propanoic Acid (CAS 444170-17-6): A Fluorinated 2-Arylpropionic Acid Scaffold for NSAID Research and Chiral Drug Development


2-(3,4-Difluorophenyl)propanoic acid (CAS 444170-17-6) is a chiral, fluorinated 2-arylpropionic acid (2-APA) derivative belonging to the "profen" class of non-steroidal anti-inflammatory drug (NSAID) scaffolds. Its core structure features a propanoic acid backbone with a methyl group at the α‑carbon and a 3,4‑difluorophenyl ring, giving it a molecular formula of C9H8F2O2 and a molecular weight of 186.15 g/mol [1]. This compound is primarily utilized as a versatile synthetic building block in medicinal chemistry, particularly for the development of novel NSAIDs and other bioactive molecules, owing to its high purity, well-defined stereochemistry, and the metabolic stability conferred by its fluorine substituents [2].

Why 2-(3,4-Difluorophenyl)propanoic Acid (CAS 444170-17-6) Cannot Be Directly Substituted by Other 2-Arylpropionic Acids in Drug Discovery


Within the profen class, even minor structural modifications—such as the substitution pattern on the aryl ring—dramatically alter pharmacological profiles. While many 2-arylpropionic acids (e.g., ibuprofen, flurbiprofen, naproxen) share a common scaffold, their selectivity, potency, and metabolic stability differ substantially due to variations in fluorine content and substitution position [1]. The specific 3,4‑difluorophenyl substitution in this compound imparts a unique combination of physicochemical properties, including a predicted acid pKa of 3.39 and a logP of 2.44, which directly influence its ionization state, lipophilicity, and, consequently, its biological target engagement and ADME properties compared to non-fluorinated or differently fluorinated analogs [2]. Therefore, substituting this specific building block with a generic or even closely related analog without empirical validation risks altering key molecular interactions and failing to replicate intended biological outcomes.

Quantitative Differentiation Evidence for 2-(3,4-Difluorophenyl)propanoic Acid (CAS 444170-17-6) Against Key Analogs


Distinct Fluorine Substitution Pattern Impacts Predicted pKa and Ionization State

The 3,4‑difluorophenyl substitution pattern of this compound yields a predicted acid pKa of 3.39, which is notably lower than that of the unsubstituted phenyl analog 2‑phenylpropanoic acid (predicted pKa ≈ 4.2‑4.5) [1]. This lower pKa indicates that the 3,4‑difluorophenyl analog exists to a greater extent in its ionized (carboxylate) form at physiological pH (7.4), potentially altering its binding interactions with charged residues in enzyme active sites compared to less acidic 2-APAs.

NSAID Drug Design Physicochemical Properties

Enhanced Lipophilicity Relative to Non-Fluorinated 2-Arylpropionic Acids

The target compound exhibits a calculated logP of 2.44, which is significantly higher than the logP of the non-fluorinated core 2‑phenylpropanoic acid (predicted logP ≈ 1.2-1.5) and similar to the clinically used NSAID flurbiprofen (experimental logP ≈ 2.6-3.0 depending on the enantiomer and method) [1][2]. This increased lipophilicity, driven by the 3,4‑difluorophenyl group, is expected to enhance membrane permeability but may also affect metabolic stability and off-target binding.

ADME Lipophilicity Drug Discovery

Defined Stereochemistry as a Single Enantiomer for Reproducible Biological Assays

This compound is available in a defined enantiomeric form, (2S)-2-(3,4-difluorophenyl)propanoic acid (CAS 1095321-66-6), which ensures stereochemical purity and eliminates the variability associated with racemic mixtures [1]. In the profen class, it is well-established that only the S‑enantiomers potently inhibit cyclooxygenase (COX) enzymes, while R‑enantiomers are largely inactive or undergo metabolic chiral inversion [2]. Procuring the single enantiomer directly avoids the need for costly and time-consuming chiral resolution or the confounding biological data that arises from using a racemate.

Chiral Synthesis Stereochemistry NSAID

Optimal Research Applications for 2-(3,4-Difluorophenyl)propanoic Acid (CAS 444170-17-6) Based on Quantitative Evidence


Development of Novel NSAIDs with Tailored Lipophilicity and pKa

Given its predicted pKa of 3.39 and logP of 2.44 [1], this compound serves as an ideal starting point for synthesizing a focused library of 2‑arylpropionic acid derivatives aimed at optimizing NSAID candidates. Researchers can leverage its unique physicochemical profile to systematically investigate how fluorine substitution impacts COX isoform selectivity and pharmacokinetic parameters, particularly when compared to less lipophilic, non-fluorinated analogs [2].

Stereospecific Synthesis of Chiral COX Inhibitors

The commercial availability of the single (2S)-enantiomer (CAS 1095321-66-6) [1] makes this compound a critical building block for the unambiguous study of stereospecific COX-1/COX-2 inhibition. This application scenario directly addresses the need for reproducible, enantiopure starting materials in structure-activity relationship (SAR) campaigns focused on the profen pharmacophore, where the S‑enantiomer is known to be the active species [2].

Asymmetric Synthesis and Chiral Building Block for Complex Molecules

Beyond NSAID research, this compound's well-defined stereochemistry and the synthetic handle provided by its carboxylic acid group [1] position it as a valuable chiral building block for constructing more complex, stereochemically defined molecules. Its fluorinated aryl ring also offers opportunities for late-stage functionalization and the introduction of further molecular diversity in medicinal chemistry programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3,4-Difluorophenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.